[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid
CAS No.: 159119-10-5
Cat. No.: VC21310913
Molecular Formula: C15H22BFO2
Molecular Weight: 264.15 g/mol
* For research use only. Not for human or veterinary use.
![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid - 159119-10-5](/images/no_structure.jpg)
Specification
CAS No. | 159119-10-5 |
---|---|
Molecular Formula | C15H22BFO2 |
Molecular Weight | 264.15 g/mol |
IUPAC Name | [2-fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C15H22BFO2/c1-2-3-11-4-6-12(7-5-11)13-8-9-14(16(18)19)15(17)10-13/h8-12,18-19H,2-7H2,1H3 |
Standard InChI Key | OZKQZVHMAGMWIN-UHFFFAOYSA-N |
SMILES | B(C1=C(C=C(C=C1)C2CCC(CC2)CCC)F)(O)O |
Canonical SMILES | B(C1=C(C=C(C=C1)C2CCC(CC2)CCC)F)(O)O |
Introduction
Chemical Identity and Nomenclature
[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is an arylboronic acid with distinctive structural features. It is known by several synonyms in scientific literature and commercial catalogs, reflecting slight variations in naming conventions:
The compound's name indicates its key structural components: a fluorine atom at the 2-position of a phenyl ring, a propylcyclohexyl group at the 4-position, and a boronic acid functional group (-B(OH)₂) attached to the phenyl ring. The trans configuration of the propylcyclohexyl group is an important structural characteristic that distinguishes this compound from potential cis isomers.
Physical and Chemical Properties
Structural Properties
The molecular structure of [2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid is characterized by the following parameters:
The compound is available in various quantities to suit different research needs, from small-scale laboratory experiments to larger industrial applications.
These storage recommendations are important for maintaining the compound's purity and stability over time.
The GHS07 hazard pictogram typically indicates an irritant or substance with lower-level acute toxicity. As with many research chemicals, proper precautions should be taken when handling this compound, including use of appropriate personal protective equipment and adherence to established laboratory safety protocols.
Applications and Research Uses
[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid has several important applications primarily centered around organic synthesis:
The presence of the fluorine atom makes this compound particularly useful in certain applications where fluorinated compounds offer advantages such as enhanced metabolic stability or specific electronic properties. The propylcyclohexyl group may confer particular steric and lipophilic properties that are desirable in certain molecular architectures.
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